molecular formula C17H19N3O2 B5396311 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone

1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone

Numéro de catalogue B5396311
Poids moléculaire: 297.35 g/mol
Clé InChI: AGBXUNZIBUIKIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in clinical trials, and its mechanism of action and physiological effects have been extensively studied.

Mécanisme D'action

1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone works by irreversibly binding to the EGFR kinase domain and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The specificity of 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone for mutant EGFRs, such as those with the T790M mutation, allows it to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with EGFR T790M mutations. It has also been shown to inhibit tumor growth and metastasis in preclinical models of NSCLC. In clinical trials, 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone has been shown to have a favorable safety profile and to be well-tolerated by patients.

Avantages Et Limitations Des Expériences En Laboratoire

1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone has several advantages for lab experiments, including its specificity for mutant EGFRs and its ability to selectively target cancer cells. However, its irreversible binding mechanism may limit its use in certain experiments, and its high potency may require careful dosing and monitoring.

Orientations Futures

There are several future directions for the research and development of 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone. One area of focus is the combination of 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Another area of focus is the development of new EGFR TKIs that can overcome resistance mechanisms, such as the C797S mutation. Additionally, the use of 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone in other types of cancer, such as breast cancer, is being explored.

Méthodes De Synthèse

The synthesis of 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The intermediate compounds are prepared using various chemical reactions, such as the Grignard reaction, the Suzuki coupling reaction, and the Buchwald-Hartwig coupling reaction. The final coupling reaction involves the condensation of the intermediate compounds to form the final product, 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone.

Applications De Recherche Scientifique

1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutations, which is a common resistance mechanism to first-generation EGFR TKIs. 1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone has also been studied in combination with other drugs, such as the immune checkpoint inhibitor durvalumab, to enhance its efficacy.

Propriétés

IUPAC Name

1-ethyl-6-methyl-3-(3-pyridin-4-ylazetidine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-20-12(2)4-5-15(17(20)22)16(21)19-10-14(11-19)13-6-8-18-9-7-13/h4-9,14H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBXUNZIBUIKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C1=O)C(=O)N2CC(C2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.